molecular formula C9H7N3OS B2856972 6-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 37039-71-7

6-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B2856972
CAS RN: 37039-71-7
M. Wt: 205.24
InChI Key: RQTQZVFHWWTISL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and any catalysts that may be required .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied .

Scientific Research Applications

Molluscicidal Activity

The compound’s thioxo-dihydropyrimidinone structure suggests potential use as a molluscicide . Similar heterocyclic compounds have been studied for their effectiveness against agricultural pests like snails . The sulfur-containing moiety (thioxo) could interact with biological systems in snails, leading to toxicity and potential use in pest control.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve determining appropriate safety precautions for handling the compound .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTQZVFHWWTISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one

Synthesis routes and methods

Procedure details

Ethyl isonicotinoylacetate (5 g, 25.89 mmol) and thiourea (5.94 g, 77.64 mmol) were suspended in anhydrous p-xylene (100 ml) with vigorous stirring. To the mixture, pyridinium p-toluenesulfonate (150 mg) was added and refluxed for 12-16 h using a Dean-Stark apparatus with continuous removal of water (0.5 ml). The reaction mixture was cooled and a dark brown solid was filtered. The collected solid was suspended in acetone (25 ml) and filtered. The acetone washed product contain trace of thiourea, which was removed by trituration with hot water (20-30 ml). The title compound was isolated by filtration. MS (m/z): 206.2 C9H7N3OS requir. 205.3. 1H-NMR (DMSO-d6): d 12.65 (bm, 2H, NH and SH), 8.71(m, 2H, pryid.), 7.66(m, 2H, Pyrid.), 6.25 (s, 1H, H-5).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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